molecular formula C20H24ClN7O3 B2665787 2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide CAS No. 851940-87-9

2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No. B2665787
CAS RN: 851940-87-9
M. Wt: 445.91
InChI Key: CSZCXBJAVKXASA-UHFFFAOYSA-N
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Description

The compound “2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide” is a complex organic molecule. It contains a piperazine moiety, which is a common structural motif found in many biologically active compounds . The International Chemical Identifier (InChI) for this compound is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, the structure of similar Mannich base compounds has been assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the formation of a piperazine ring, possibly through cyclization of 1,2-diamine derivatives with sulfonium salts . Further reactions might involve the addition of the 3-chlorophenyl and purin-7-yl groups.

Scientific Research Applications

Synthesis Processes

A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, a compound related to the one , has been described. This process starts from piperazine and N-chloroacetyl-2,6-xylidine, showing a method for efficient production with an active yield of 68% (Guillaume et al., 2003).

Biological Screening and Fingerprint Applications

Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity, with some compounds showing significant biological activities. Furthermore, these compounds have been evaluated for latent fingerprint analysis, demonstrating potential in detecting fingerprints on various surfaces (Khan et al., 2019).

Receptor Affinity and Pharmacological Activities

N-(arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione have been evaluated for their affinity towards serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This research identifies structural features responsible for receptor affinity, highlighting the compound's potential in neuropsychiatric disorder treatments (Żmudzki et al., 2015).

Potential Pesticides

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential as pesticides. This research provides a foundation for developing new organic compounds with pesticidal properties (Olszewska et al., 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, investigation of its biological activity, and potential applications in pharmaceuticals .

properties

IUPAC Name

2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN7O3/c1-24-18-17(19(30)25(2)20(24)31)28(11-15(22)29)16(23-18)12-26-6-8-27(9-7-26)14-5-3-4-13(21)10-14/h3-5,10H,6-9,11-12H2,1-2H3,(H2,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZCXBJAVKXASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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